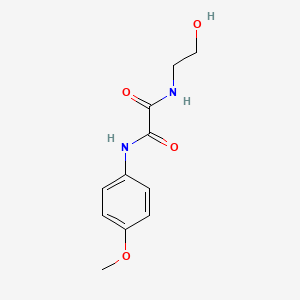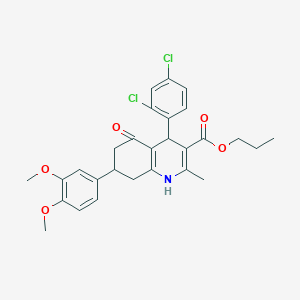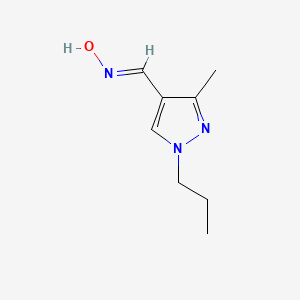![molecular formula C17H21NO2S B11639197 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound with a complex structure that includes a quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfanyl group is usually achieved through nucleophilic substitution reactions, where a thiol group is introduced to the quinoline ring. The final step involves the attachment of the propanoic acid moiety, which can be done through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
化学反应分析
Types of Reactions
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with proteins, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid
- [(2,8-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]acetic acid
Uniqueness
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety. This unique structure can lead to different biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C17H21NO2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H21NO2S/c1-4-6-13-12(3)18-16-11(2)7-5-8-14(16)17(13)21-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
InChI 键 |
IPRSCILIVZMHJS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639114.png)

![2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one](/img/structure/B11639133.png)
![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11639136.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B11639153.png)
![2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639174.png)
![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)
![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)

![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
